

An In-depth Technical Guide on the Crystal Structure of 1,4-Dibenzylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diphenethylbenzene

Cat. No.: B183523

[Get Quote](#)

Disclaimer: Crystallographic data for the specific compound **1,4-diphenethylbenzene** were not found in available databases. This guide presents a detailed analysis of the crystal structure of the closely related compound, 1,4-dibenzylbenzene.

Introduction

1,4-Dibenzylbenzene is an aromatic hydrocarbon with the chemical formula C₂₀H₁₈. Its molecular structure consists of a central benzene ring substituted at the 1 and 4 positions with benzyl groups. Understanding the crystal structure of this compound is crucial for comprehending its solid-state properties, including its packing arrangement and intermolecular interactions. This technical guide provides a comprehensive overview of the crystallographic data and experimental details pertaining to 1,4-dibenzylbenzene.

Molecular and Crystal Structure

The crystal structure of 1,4-dibenzylbenzene has been determined by single-crystal X-ray diffraction. The molecule lies on a crystallographic inversion center.^[1] This inherent symmetry dictates that the central benzene ring is planar and the two benzyl substituents are symmetrically disposed. The dihedral angle between the plane of the central benzene ring and the phenyl rings of the benzyl groups is a critical parameter in defining the overall molecular conformation.

Crystallographic Data

The crystallographic data for 1,4-dibenzylbenzene are summarized in the table below. These data provide the fundamental parameters of the unit cell and the conditions under which the data were collected.

Parameter	Value
Chemical Formula	C ₂₀ H ₁₈
Formula Weight	258.34 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
a	10.090 (2) Å
b	7.8736 (17) Å
c	18.379 (4) Å
α	90°
β	90°
γ	90°
Volume	1460.1 (6) Å ³
Z	4
Temperature	294 (2) K
Radiation	Mo Kα ($\lambda = 0.71073$ Å)
R-factor	0.040
wR-factor	0.109

Data obtained from the Cambridge Crystallographic Data Centre (CCDC Number: 657680) and associated publication.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Synthesis of 1,4-Dibenzylbenzene

A plausible synthetic route to 1,4-dibenzylbenzene involves the Friedel-Crafts alkylation of benzene with α,α' -dichloro-p-xylene in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reaction:

Procedure:

- To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere, add α,α' -dichloro-p-xylene.
- Slowly add benzene to the reaction mixture at a controlled temperature.
- After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Quench the reaction by carefully pouring the mixture into a beaker of ice-water.
- Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO_4).
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain pure 1,4-dibenzylbenzene crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,4-dibenzylbenzene was carried out using single-crystal X-ray diffraction.

Workflow:

- Crystal Selection: A suitable single crystal of 1,4-dibenzylbenzene was selected and mounted on a goniometer head.
- Data Collection: The crystal was placed in a diffractometer, and X-ray diffraction data were collected at a specified temperature (294 K). A Bruker SMART APEX CCD area detector was

used for data collection.[\[1\]](#)

- Data Processing: The collected diffraction data were processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. An absorption correction was applied.[\[1\]](#)
- Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Molecular Structure of 1,4-Diphenethylbenzene

While the crystallographic data presented is for 1,4-dibenzylbenzene, the following diagram illustrates the molecular structure of the requested compound, **1,4-diphenethylbenzene**, for which no crystal structure data was found.

Caption: Molecular structure of **1,4-diphenethylbenzene**.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest that 1,4-dibenzylbenzene or **1,4-diphenethylbenzene** are involved in any biological signaling pathways or possess significant pharmacological activity. These molecules are primarily of interest in the fields of materials science and organic chemistry.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 1,4-dibenzylbenzene, a close analog of **1,4-diphenethylbenzene**. The key crystallographic parameters have been presented in a structured format, and a plausible experimental protocol for its synthesis and crystallographic analysis has been outlined. The lack of available data for **1,4-diphenethylbenzene** highlights an opportunity for further research to elucidate its solid-state structure and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dibenzylbenzene | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Crystal Structure of 1,4-Dibenzylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183523#crystal-structure-of-1-4-diphenethylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com